Dexrazoxane hydrochloride

Overview

Description

Dexrazoxane hydrochloride, sold under the brand name Zinecard among others, is a cardioprotective agent. It was discovered in 1972 and is primarily used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines . This compound is administered intravenously in an acidic condition with hydrochloric acid adjusting the pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dexrazoxane hydrochloride involves several steps. One method starts with 1,2-propane diamine as the initial raw material. The hydrochloride of (S)-1,2-propane diamine is obtained through resolution, followed by condensation with bromoacetate to prepare (S)-1,2-diaminopropane-tetraacetate. Finally, dexrazoxane is prepared using amide as an ammonia source .

Another method involves (S)-1,2-propylene diamine tetraacetic acid and urea performing a ring closure reaction to obtain dexrazoxane. This method is beneficial as it uses urea as an amination nitrogen source, avoids severe reaction conditions, and is economical and environment-friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with the final product being more than 99.9% pure and the maximum single impurity being less than 0.05% .

Chemical Reactions Analysis

Dexrazoxane hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: Dexrazoxane can undergo oxidation-reduction reactions, particularly in the presence of metal ions, leading to the formation of drug-metal complexes and superoxide radicals.

Substitution: The compound can participate in substitution reactions, especially during its synthesis and preparation.

Common reagents used in these reactions include hydrochloric acid, bromoacetate, and urea . Major products formed from these reactions include dexrazoxane and its intermediates, such as (S)-1,2-diaminopropane-tetraacetate .

Scientific Research Applications

Primary Applications

-

Prevention of Cardiotoxicity

- Indication : Dexrazoxane is FDA-approved for reducing the incidence and severity of cardiac dysfunction in patients receiving anthracycline chemotherapy.

- Mechanism : It acts by chelating iron, thus preventing the formation of free radicals that contribute to cardiac injury during chemotherapy.

- Clinical Evidence : Studies have shown significant reductions in clinical heart failure rates among adults receiving dexrazoxane alongside anthracyclines (risk ratio 0.22) . In pediatric populations, the efficacy is less clear, though some studies suggest potential benefits .

-

Management of Extravasation Injuries

- Indication : Dexrazoxane is used to treat tissue damage caused by the leakage of anthracyclines from the intravenous site.

- Administration Protocol : The recommended dose is 1,000 mg/m² administered intravenously as soon as possible after extravasation, followed by additional doses on subsequent days .

- Clinical Outcomes : Clinical studies indicate that timely administration can significantly reduce the severity of tissue injury and improve recovery outcomes .

Adult Studies

- A meta-analysis involving 1,221 adults demonstrated that dexrazoxane significantly reduced the risk of clinical heart failure without negatively impacting overall survival or tumor response rates .

- In a case series involving patients with low left ventricular ejection fraction prior to treatment, dexrazoxane allowed continued therapy with doxorubicin while minimizing heart failure risks .

Pediatric Studies

- Research involving children has shown mixed results. While some studies indicate a reduction in cardiac events, concerns about an increased risk of secondary malignancies have been raised .

- A notable study showed no significant difference in overall mortality or tumor response rates between treatment groups, suggesting that dexrazoxane may not adversely affect cancer outcomes in children .

Comparative Efficacy

The following table summarizes key findings from various studies on dexrazoxane's efficacy in preventing cardiotoxicity:

| Study Type | Population | Outcome Measures | Key Findings |

|---|---|---|---|

| Meta-Analysis | Adults (N=1221) | Clinical heart failure | Risk ratio 0.22; significant reduction |

| Meta-Analysis | Children (N=885) | Clinical heart failure | Mixed results; one favorable outcome |

| Case Series | Adults | Left ventricular function | Allowed continued doxorubicin therapy |

| Randomized Trials | Pediatric Cancer Patients | Overall survival | No significant difference observed |

Future Directions and Research

Ongoing research aims to explore additional applications of dexrazoxane beyond cardioprotection. Notably, current trials are investigating its potential neuroprotective effects in neurodegenerative diseases like Parkinson's disease . Furthermore, there is a need for more high-quality studies to clarify its safety profile, especially concerning secondary malignancies in pediatric populations .

Mechanism of Action

Dexrazoxane hydrochloride exerts its effects through two primary mechanisms:

Iron Chelation: Dexrazoxane is hydrolyzed to an iron-chelating EDTA-type structure, which binds free iron and prevents site-specific oxidative stress on cardiac tissue.

Topoisomerase II Inhibition: Dexrazoxane is a strong inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.

Comparison with Similar Compounds

Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. Similar compounds include:

Razoxane: The parent compound of dexrazoxane, also known for its cardioprotective properties.

EDTA: A well-known chelating agent, but lacks the topoisomerase II inhibitory activity.

Anthracyclines: Such as doxorubicin and daunorubicin, which are chemotherapeutic agents but lack cardioprotective properties.

This compound stands out due to its ability to provide effective cardioprotection without reducing the antitumor activity of anthracyclines .

Biological Activity

Dexrazoxane hydrochloride, commonly known as Zinecard, is a synthetic compound primarily used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, particularly doxorubicin. Its biological activity is multifaceted, involving mechanisms that inhibit topoisomerase II and chelate metal ions, thereby reducing oxidative stress in cardiac tissues.

Dexrazoxane acts as a topoisomerase II inhibitor and an intracellular ion chelator . It stabilizes the interface between ATPase promoters, effectively inhibiting the activity of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can prevent the cytotoxic effects of certain chemotherapeutic agents on healthy tissues, particularly the heart .

The compound also functions as a chelator of iron, reducing the formation of reactive oxygen species (ROS) that are implicated in anthracycline-induced cardiomyopathy. By binding to free iron, dexrazoxane interferes with iron-mediated free radical generation, which is a significant contributor to oxidative damage in cardiac cells . This dual action not only protects cardiac tissues but also supports the survival pathways within cells, such as the PI3K/Akt pathway .

Clinical Evidence and Case Studies

Numerous studies have evaluated the efficacy of dexrazoxane in preventing cardiotoxicity in both adults and children undergoing anthracycline therapy. A meta-analysis involving seven studies with 1,221 adults showed a significant reduction in clinical heart failure risk when dexrazoxane was co-administered with anthracyclines (risk ratio [RR] 0.22; 95% CI 0.11 to 0.43) . In pediatric populations, while there was no overall reduction in clinical heart failure risk, some studies indicated potential benefits for specific cardiac outcomes .

Summary of Clinical Findings

| Population | Outcome | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|---|

| Adults | Clinical Heart Failure | 0.22 | 0.11 to 0.43 |

| Children | Clinical Heart Failure | 0.20 | 0.01 to 4.19 |

| Adults | Overall Survival | 1.04 | 0.88 to 1.23 |

| Children | Overall Mortality | 1.01 | 0.72 to 1.42 |

These findings suggest that dexrazoxane is effective in reducing cardiotoxicity without adversely affecting overall survival or tumor response rates in adults .

Pharmacokinetics and Administration

Dexrazoxane is administered intravenously and exhibits complete bioavailability upon administration . It has a half-life of approximately 2.5 hours and is primarily eliminated through urinary excretion . The pharmacokinetic profile supports its use as a preemptive measure against cardiotoxicity during chemotherapy regimens.

Adverse Effects

While dexrazoxane is generally well-tolerated, there are potential risks associated with its use, particularly in children who may experience an increased risk of secondary malignancies (SMN) . In adults, adverse effects were less clearly defined but warrant consideration during treatment planning.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which dexrazoxane hydrochloride exerts its cardioprotective effects in anthracycline-treated models?

Dexrazoxane operates via dual mechanisms: (1) intracellular iron chelation, which prevents the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species (ROS), and (2) inhibition of topoisomerase IIα (Topo IIα) by stabilizing the ATPase subunit interface, thereby reducing DNA damage. These mechanisms are validated in rodent models, where dexrazoxane preserves mitochondrial integrity and activates the PI3K/Akt survival pathway .

Q. What standardized protocols are recommended for preparing this compound solutions in preclinical studies?

For in vitro studies, dissolve dexrazoxane in water or DMSO to concentrations ≤100 mM. Use ultrasonic baths for solubilization, and store working solutions at -80°C (6-month stability) or -20°C (1-month stability). For in vivo administration, calculate doses based on animal weight (e.g., 20 mg/kg in rats), and prepare fresh solutions in sterile saline to minimize hydrolysis. Avoid repeated freeze-thaw cycles .

Q. What experimental models are most appropriate for evaluating dexrazoxane's efficacy in preventing doxorubicin-induced cardiotoxicity?

Rat models are widely used, with doxorubicin administered intravenously (cumulative dose: 15–20 mg/kg) over 2–4 weeks. Dexrazoxane (10–20 mg/kg) is typically co-administered 30 minutes prior to anthracycline treatment. Endpoints include histopathological assessment of myocardial damage, mitochondrial function assays (e.g., oxygen consumption rate), and biomarkers like troponin I .

Q. What are the critical stability parameters for this compound in various solvent systems?

Dexrazoxane is hygroscopic and light-sensitive. In aqueous solutions (pH 3–7), it remains stable for 24 hours at 4°C. For long-term storage, lyophilized powder should be kept in sealed vials at 4°C (12-month stability) or -20°C (24-month stability). DMSO stock solutions (50 mg/mL) are stable for 1 month at -20°C if protected from moisture .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on dexrazoxane's impact on anthracycline chemotherapy efficacy?

Contradictions arise from variations in dosing regimens and patient populations. For example, a clinical trial in metastatic breast cancer reported reduced tumor response rates (48% vs. 63%) when dexrazoxane was initiated concurrently with doxorubicin, possibly due to Topo IIβ inhibition in cancer cells. However, pediatric trials (e.g., COG ALTE11C2) found no significant reduction in anthracycline efficacy when dexrazoxane was administered after cumulative doxorubicin doses ≥300 mg/m². Methodological adjustments, such as delayed dexrazoxane initiation or dose fractionation, are under investigation .

Q. What methodologies are employed to assess dexrazoxane's long-term cardioprotective effects in pediatric oncology patients?

Longitudinal studies use echocardiography (e.g., left ventricular ejection fraction monitoring), cardiac biomarkers (NT-proBNP, troponin), and endomyocardial biopsies. The Children’s Oncology Group (COG) HEART trial incorporates advanced imaging (cardiac MRI) and genomic profiling to evaluate subclinical cardiomyopathy. Follow-up intervals extend ≥10 years post-treatment to capture late-onset effects .

Q. How can researchers optimize the timing and dosing regimen of dexrazoxane to maximize cardioprotection without compromising chemotherapeutic efficacy?

Pharmacokinetic modeling in murine studies suggests that administering dexrazoxane 1–2 hours before anthracyclines maximizes iron chelation while minimizing Topo II inhibition in tumor cells. Dose optimization trials in humans recommend a 10:1 dexrazoxane-to-doxorubicin ratio (e.g., 500 mg/m² dexrazoxane for 50 mg/m² doxorubicin). Real-time ROS detection assays (e.g., dihydroethidium staining) can guide personalized dosing .

Q. What analytical techniques are used to quantify dexrazoxane's iron-chelating activity in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is standard for quantifying dexrazoxane and its active metabolite, ADR-925, in plasma. Inductively coupled plasma mass spectrometry (ICP-MS) measures iron levels in myocardial tissue. For mechanistic studies, electron paramagnetic resonance (EPR) spectroscopy detects changes in Fe³⁺-anthracycline complexes .

Properties

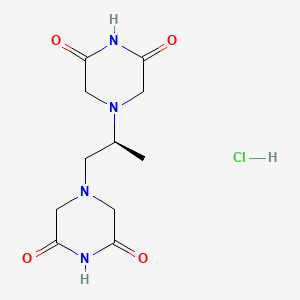

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149003-01-0, 1263283-43-7 | |

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.